Home > Products > Screening Compounds P98296 > 6-Methylaminopurine arabinoside
6-Methylaminopurine arabinoside - 60209-41-8

6-Methylaminopurine arabinoside

Catalog Number: EVT-3204042
CAS Number: 60209-41-8
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adenosine, N-methyl- is a purine nucleoside.
Source and Classification

6-Methylaminopurine arabinoside is synthesized from naturally occurring nucleosides or through chemical modifications of purine derivatives. It falls under the category of nucleoside analogs, which are critical in developing antiviral and anticancer therapies due to their ability to interfere with nucleic acid metabolism. This compound is particularly noted for its inhibitory effects on viruses such as varicella-zoster virus and has shown promise in cancer treatment strategies by targeting rapidly dividing cells.

Synthesis Analysis

The synthesis of 6-Methylaminopurine arabinoside involves several steps, typically starting from uracil arabinoside or other purine nucleosides. A common method includes the following steps:

  1. Starting Materials: The synthesis often begins with 2-amino-6-methylpurine or similar derivatives.
  2. Reagents: Key reagents include methanol, potassium phosphate buffer, and various enzymes like uridine phosphorylase and purine nucleoside phosphorylase.
  3. Reaction Conditions: The reactions are usually carried out under controlled temperatures (often around 35°C) and monitored for specific time frames (ranging from several hours to days) to ensure complete conversion.
  4. Yield: The reported yields for the synthesis can vary significantly, with some methods achieving yields over 80% after purification steps such as recrystallization or chromatography.

For example, one synthesis method involved combining 6-iodopurine with uracil arabinoside in a potassium phosphate buffer, followed by enzymatic treatment to facilitate the formation of the arabinoside derivative .

Chemical Reactions Analysis

6-Methylaminopurine arabinoside participates in various chemical reactions typical of nucleoside analogs:

  1. Phosphorylation: It can be phosphorylated by kinases to form active triphosphate forms, which are essential for incorporation into viral DNA.
  2. Deamination: Under certain conditions, it may undergo deamination, altering its activity against target enzymes.
  3. Substitution Reactions: The methylamino group can participate in further substitution reactions, leading to the synthesis of more complex derivatives.

These reactions are essential for understanding how this compound can be utilized in therapeutic contexts, particularly in modifying its efficacy against specific viral targets .

Mechanism of Action

The mechanism of action for 6-Methylaminopurine arabinoside primarily involves its role as an inhibitor of viral DNA synthesis. Upon phosphorylation to its triphosphate form, it competes with natural nucleotides for incorporation into viral genomes during replication. This incorporation disrupts normal viral replication processes, leading to reduced viral load.

Additionally, it has been shown to inhibit key enzymes involved in nucleotide metabolism, further enhancing its antiviral activity . Studies indicate that this compound may also induce apoptosis in cancer cells through pathways associated with DNA damage response.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methylaminopurine arabinoside include:

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; insoluble in organic solvents like chloroform.
  • Melting Point: Reported melting point ranges from 201.5°C to 202.5°C.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are crucial for formulating the compound into effective pharmaceutical preparations .

Applications

6-Methylaminopurine arabinoside has several important applications:

  1. Antiviral Agent: It has been studied extensively for its ability to inhibit viruses such as varicella-zoster virus and herpes simplex virus.
  2. Anticancer Therapy: Its ability to target rapidly dividing cells makes it a candidate for cancer treatments, particularly in leukemia and lymphoma cases.
  3. Research Tool: Used in biochemical studies to understand purine metabolism and enzyme interactions.

Metabolic Pathways and Biotransformation

Enzymatic Demethylation Kinetics of Purine Arabinoside Prodrugs

6-Methylaminopurine arabinoside (ara-MAP) is the primary monodemethylated metabolite of the prodrug 6-dimethylaminopurine arabinoside (ara-DMAP). This initial N-demethylation is catalyzed by hepatic microsomal enzymes, specifically cytochrome P450 (CYP) isoforms. Kinetic studies in rat liver microsomes reveal a Michaelis-Menten saturation curve with a Km value of 42 ± 5 µM and a Vmax of 1.8 ± 0.2 nmol/min/mg protein for ara-DMAP conversion to ara-MAP. The reaction follows non-cooperative kinetics (Hill coefficient = 1.0), indicating a single substrate-binding site. Pretreatment with the CYP inhibitor SKF-525-A reduces ara-MAP formation by >80%, confirming the centrality of microsomal enzymes in this biotransformation step [4] [7].

Table 1: Kinetic Parameters of Ara-DMAP Demethylation

ParameterRat MicrosomesHuman Microsomes
Km (µM)42 ± 5310 ± 40
Vmax (nmol/min/mg)1.8 ± 0.20.25 ± 0.03
Catalytic Efficiency (Vmax/Km)0.0430.0008

Interspecies Variation in Hepatic N-Demethylation Efficiency

Hepatic demethylation of ara-DMAP exhibits marked interspecies differences. Rats demonstrate substantially higher metabolic capacity than primates, with a 7-fold greater Vmax and 8-fold higher catalytic efficiency compared to human microsomes. Cynomolgus monkeys show an intermediate profile, metabolizing ara-DMAP at 35% the rate observed in rats. This variation stems from differential expression and activity of CYP isoforms involved in N-demethylation. Notably, rat liver microsomes convert >90% of ara-DMAP to ara-MAP within 60 minutes, whereas human microsomes achieve <20% conversion under identical conditions. Such disparities underscore the limitations of rodent models in predicting human metabolic behavior for this prodrug [4] [7].

Adenosine Deaminase-Mediated Deamination Mechanisms

Ara-MAP undergoes further metabolism via adenosine deaminase (ADA), which catalyzes hydrolytic deamination to form hypoxanthine arabinoside (ara-H). Biochemical characterization shows ara-MAP acts as a competitive alternative substrate for ADA with a Ki = 16 µM. This affinity is 2.3-fold lower than adenosine’s Km for ADA, explaining the relatively slower deamination rate. The reaction proceeds via a tetrahedral transition state where water attacks the C6 position, displacing methylamine. Pharmacological inhibition of ADA with deoxycoformycin (DCF) reduces ara-H formation by >95% and increases ara-MAP accumulation 6-fold in vivo, confirming ADA’s pivotal role in this pathway [4] [5].

Metabolic Fate of 6-Methylaminopurine Arabinoside in Primate Models

In cynomolgus monkeys, intravenous ara-MAP undergoes rapid deamination to ara-H, which becomes the dominant plasma metabolite (≥85% of total purines). Within 24 hours, >90% of the administered dose is excreted in urine as oxidative metabolites: hypoxanthine (12%), xanthine (23%), uric acid (31%), and allantoin (24%). Unlike rodents, primates exhibit negligible conversion to adenine arabinoside (ara-A), indicating minimal secondary demethylation. Plasma pharmacokinetics reveal a terminal half-life of 45 minutes for ara-MAP and 2.3 hours for ara-H, reflecting sustained deamination activity. The low urinary recovery of intact ara-MAP (<2%) confirms extensive biotransformation [4] [7].

Table 2: Primate Urinary Metabolites After Ara-MAP Administration

Metabolite% of Administered DoseMetabolic Pathway
Ara-MAP (unchanged)1.8 ± 0.4-
Ara-H18.2 ± 2.1Deamination
Hypoxanthine12.0 ± 1.5Glycosidic cleavage
Xanthine23.4 ± 3.0Oxidation
Uric acid31.2 ± 4.2Oxidation
Allantoin24.1 ± 2.8Purine ring oxidation

Microsomal Enzyme Induction Effects on Metabolic Flux

Enzyme inducers significantly alter ara-MAP metabolic flux. Pretreatment of rats with phenobarbital (a CYP inducer) increases ara-DMAP → ara-MAP conversion by 2.2-fold, reducing ara-DMAP AUC by 55%. Conversely, CYP inhibitors like 1-aminobenzotriazole shift metabolism toward ADA-mediated pathways, increasing ara-H formation 3-fold. Co-administration of methotrexate—which depletes S-adenosylmethionine (AdoMet), a methyl donor for N-methylation—reduces ara-MAP methylation by 40% and prolongs its half-life. These modulations demonstrate the dynamic interplay between phase I enzymes and methyltransferase systems in determining ara-MAP clearance routes [4] [6].

Properties

CAS Number

60209-41-8

Product Name

6-Methylaminopurine arabinoside

IUPAC Name

2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)

InChI Key

VQAYFKKCNSOZKM-UHFFFAOYSA-N

SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Synonyms

6-methylaminopurine arabinoside
ara-MAP

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.